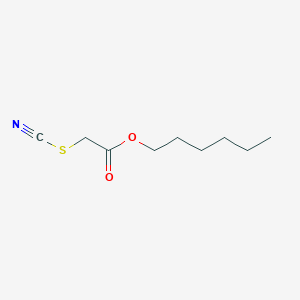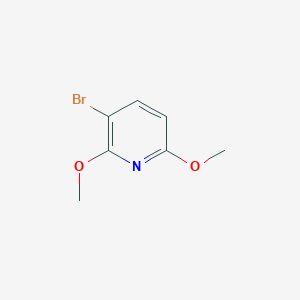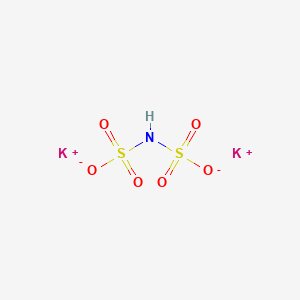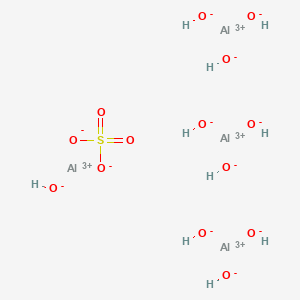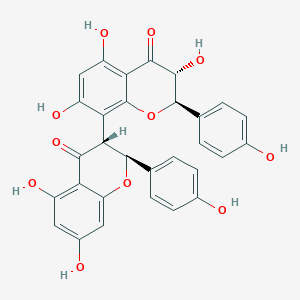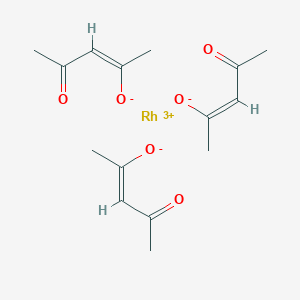
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related fluoroorganic compounds and amino acids often involves multi-step processes. For instance, the preparation of carbon-14 labeled compounds through radioactive synthesis from 2-bromo[1-14C]acetic acid highlights the complexity involved in synthesizing fluorinated compounds (Dischino, Banville, & Rémillard, 2003). Additionally, novel syntheses approaches have been developed for compounds like (R)- and (S)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid, demonstrating innovative pathways to achieve these complex molecules (Fıstıkçı et al., 2012).
Molecular Structure Analysis
The molecular structure of fluorenyl derivatives has been extensively studied to understand their conformation and reactivity. For example, the synthesis and structural analysis of perfluoro-tert-butyl 4-hydroxyproline amino acids reveal distinct conformational preferences important for their application in medicinal chemistry and probe design (Tressler & Zondlo, 2014).
Chemical Reactions and Properties
Fluorenylmethyloxycarbonyl (Fmoc) derivatives are pivotal in peptide synthesis, offering insights into the chemical behavior of fluorenyl-containing compounds. The development of N-alkylhydroxamic acids through solid-phase synthesis demonstrates the versatility and reactivity of these compounds (Mellor & Chan, 1997).
Physical Properties Analysis
The physical properties of fluorenyl derivatives, such as solubility, melting points, and optical characteristics, are crucial for their application in various fields. The synthesis and reaction of fluoroorganic compounds, such as the regioselective anodic methoxylation of N-(fluoroethyl)amines, provide valuable information on the physical properties that influence their reactivity and applications (Fuchigami & Ichikawa, 1994).
Chemical Properties Analysis
The chemical properties, including reactivity towards other molecules and stability under different conditions, are essential for understanding the behavior of fluorenyl derivatives. Studies on the electrolytic reactions of fluoroorganic compounds and the synthesis of active esters using 9-fluorenylmethyl chloroformate highlight the chemical versatility and potential applications of these compounds in synthetic chemistry (Tantry & Babu, 2003).
Scientific Research Applications
Solubility and Thermodynamic Properties
- Solubility in Different Solvents : The solubility of Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid was measured in various solvents like methanol, ethanol, etc. It was found that increasing temperature enhances its solubility in all tested solvents. The study employed different equations to correlate the solid-liquid equilibrium data, finding the modified Apelblat equation to be highly suitable due to its accuracy (Fan et al., 2016).
Synthesis and Production
- Efficient Synthesis : A method for efficient synthesis of this compound from L-methionine was reported. The process involved several steps like amino protection, reduction, and cyclization, culminating in the production of the target β-amino acid (Pan et al., 2015).
- Homologation to β-Amino Acids : The compound was used successfully in the Arndt-Eistert protocol to produce enantiomerically pure N-Fmoc-protected β-amino acids in a simple two-step process with high yield (Ellmerer-Müller et al., 1998).
Applications in Peptide Synthesis
- Preparation for Solid-Phase Syntheses : The compound played a key role in preparing N-Fmoc-protected β2-homoamino acids for solid-phase syntheses of β-peptides. This method was significant for large-scale preparation and involved several characterization techniques (Šebesta & Seebach, 2003).
- Use in Synthesizing Novel Self-Assembled Structures : This compound was instrumental in the creation of novel self-assembled structures in material science and nanotechnology, showing potential for controlled morphological changes at the supramolecular level (Kshtriya et al., 2021).
Biochemical and Pharmaceutical Research
- Development of GABAB Agonists : A study synthesized new GABAB agonists using this compound. The most effective compound was radiolabeled and studied in the mouse brain, demonstrating potential for imaging GABAB receptors in rodents (Naik et al., 2018).
properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3NO4/c26-21-12-23(28)22(27)10-14(21)9-15(11-24(30)31)29-25(32)33-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,10,12,15,20H,9,11,13H2,(H,29,32)(H,30,31)/t15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTSFHXFCVESHF-OAHLLOKOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4F)F)F)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C=C4F)F)F)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428051 |
Source


|
| Record name | (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid | |
CAS RN |
1217818-53-5 |
Source


|
| Record name | (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

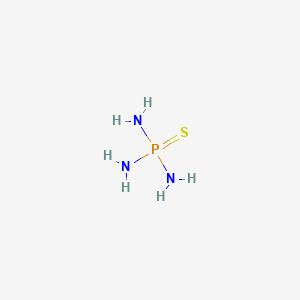



![2-Amino-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B88015.png)
![2-[(3R,3aR,5aS,6S,7S,9aR,9bS)-6-(2-hydroxyethyl)-3a,6-dimethyl-3-[(2R)-6-methylheptan-2-yl]-2,3,4,5,5a,7,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalen-7-yl]ethanol](/img/structure/B88017.png)


